
5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid
Vue d'ensemble
Description
5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Agents
- Research on related pyrazole compounds has identified their potential as analgesic and anti-inflammatory agents. A study synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, revealing significant analgesic and anti-inflammatory activities. These compounds, including 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, showed promise as novel agents with low ulcerogenic potential, suggesting a potential pathway for developing new therapeutic agents in this chemical class (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Antibacterial Activity
- The antibacterial properties of pyrazole derivatives have been investigated, with a study focusing on 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives. These compounds displayed inhibitory effects on the growth of bacteria such as Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. This research highlights the potential of pyrazole derivatives as antibacterial agents (Akbas, Berber, Şener, & Hasanov, 2005).
Structural and Spectral Investigations
- A study conducted on a similar pyrazole derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, utilized a combined experimental and theoretical approach. It involved characterization through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. These investigations are critical for understanding the structural and spectral properties of pyrazole derivatives, which can inform their potential applications in various scientific fields (Viveka et al., 2016).
Synthesis and Catalysis
- The synthesis of novel azides and triazoles based on 1H-pyrazole-3-carboxylic acids has been explored. This research aimed at creating new ligands with potential applications in medicinal chemistry and metal complex catalysis. It involved developing methods for synthesizing N-unsubstituted azido-pyrazole carboxylic acids and their subsequent use in [3+2] cycloaddition reactions (Dalinger et al., 2020).
Coordination Chemistry
- The coordination and chelation properties of pyrazole-dicarboxylate acid derivatives were studied, leading to the synthesis of novel mononuclear CuII/CoII coordination complexes. This research is significant for the development of new materials in coordination chemistry and potentially for applications in catalysis (Radi et al., 2015).
Molecular Docking and Anticancer Research
- Pyrazole derivatives have been studied for their potential anticancer properties. Molecular docking studies of these compounds, including various pyrazole-carboxylic acids, have indicated potential binding interactions with target proteins, suggesting a route for developing new anticancer therapies (Reddy et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)3-4-7-5-8(9(12)13)11-10-7/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBFZIBBKPFHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=NN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

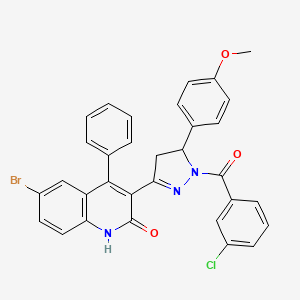
![3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3005585.png)
![2-((2-methoxyphenyl)amino)-5-oxo-N-(thiophen-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B3005587.png)
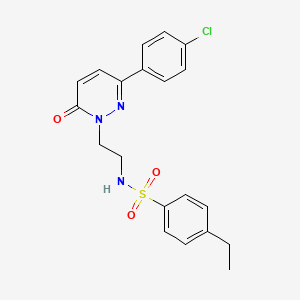
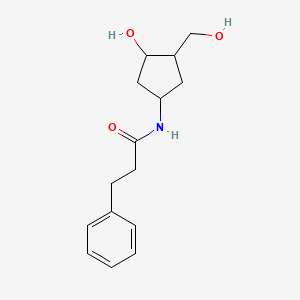
![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)
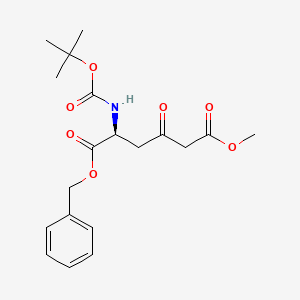

![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)
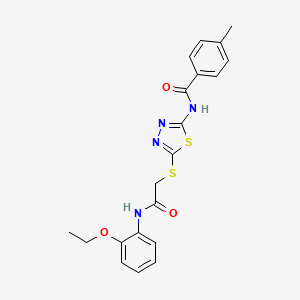
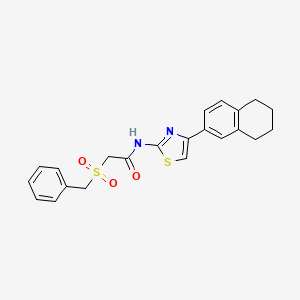
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005599.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3005603.png)
